molecular formula C10H15N3 B13674159 2-(1-Methylpiperidin-4-yl)pyrimidine

2-(1-Methylpiperidin-4-yl)pyrimidine

Cat. No.: B13674159
M. Wt: 177.25 g/mol
InChI Key: CCUXGZAPXULFNF-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-4-yl)pyrimidine typically involves the coupling of a pyrimidine derivative with a piperidine derivative. One common method includes the reaction of 4-methylpiperidine with a pyrimidine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process might also involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)quinoline
  • 2-(1-Methylpiperidin-4-yl)benzimidazole
  • 2-(1-Methylpiperidin-4-yl)thiazole

Uniqueness

2-(1-Methylpiperidin-4-yl)pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological profiles, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-(1-methylpiperidin-4-yl)pyrimidine

InChI

InChI=1S/C10H15N3/c1-13-7-3-9(4-8-13)10-11-5-2-6-12-10/h2,5-6,9H,3-4,7-8H2,1H3

InChI Key

CCUXGZAPXULFNF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NC=CC=N2

Origin of Product

United States

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